2-bromo-5-isocyanatofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-isocyanatofuran is an organic compound with the molecular formula C5H2BrNO2. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The compound is characterized by the presence of a bromine atom and an isocyanate group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-bromo-5-isocyanatofuran typically involves the bromination of 5-isocyanatofuran. One efficient method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and ensure selective bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-isocyanatofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols.
Solvents: Dichloromethane, tetrahydrofuran (THF).
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products Formed
Substitution Products: Compounds where the bromine atom is replaced by another functional group.
Addition Products: Urethanes or ureas formed by the reaction of the isocyanate group with nucleophiles.
Scientific Research Applications
2-bromo-5-isocyanatofuran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antibacterial and antifungal properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-5-isocyanatofuran involves its reactivity towards nucleophiles. The bromine atom and the isocyanate group are key functional groups that participate in various chemical reactions. The bromine atom can be displaced by nucleophiles, while the isocyanate group can form covalent bonds with nucleophiles, leading to the formation of urethanes or ureas. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the carbon atoms in the furan ring .
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-nitrofuran: Similar in structure but contains a nitro group instead of an isocyanate group.
2-bromo-5-ethylfuran: Contains an ethyl group instead of an isocyanate group.
Uniqueness
2-bromo-5-isocyanatofuran is unique due to the presence of both a bromine atom and an isocyanate group on the furan ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The isocyanate group, in particular, allows for the formation of a wide range of derivatives through reactions with various nucleophiles .
Properties
CAS No. |
1017027-06-3 |
---|---|
Molecular Formula |
C5H2BrNO2 |
Molecular Weight |
188 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.